molecular formula C24H32O5 B1662724 Deprodone propionate CAS No. 20424-00-4

Deprodone propionate

Cat. No.: B1662724
CAS No.: 20424-00-4
M. Wt: 400.5 g/mol
InChI Key: DRSFVGQMPYTGJY-GNSLJVCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Deprodone propionate is a corticosteroid that has been synthesized by esterification with propionic acid at the 17-position and deoxidation at the 21-position of the prednisolone skeleton .

Target of Action

This compound primarily targets the glucocorticoid receptor (GR) . The glucocorticoid receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are steroid hormones produced by the adrenal cortex .

Mode of Action

This compound works by attaching itself to the glucocorticoid receptors. This causes it to interact with the parts of the cell involved in the making of proteins . It may cause an increase in the synthesis of some proteins or a decrease in the synthesis of others .

Biochemical Pathways

This compound is involved in the neuroactive ligand-receptor interaction pathway . This pathway is crucial for the transmission of signals in the nervous system. By interacting with the glucocorticoid receptor, this compound can influence the production of various proteins, potentially affecting a wide range of biological processes .

Pharmacokinetics

These typically include absorption, distribution, metabolism, and excretion (ADME) processes that influence the drug’s bioavailability .

Result of Action

This compound has been shown to be effective in the treatment and prevention of pathological scars, such as keloids and hypertrophic scars . It induces scar regression and improves scar pruritus and pain . It also has an immunomodulatory effect on T cells, inhibiting T helper 1 (Th1) and Th17 cell immune responses but facilitating the differentiation and activation of Th2 cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the thickness of the skin can affect the absorption of the drug. Children, who have thinner skin than adults, may respond more effectively to treatment with this compound . Additionally, the method of administration can also impact the drug’s efficacy. Transdermal administration is a promising non-invasive and easy-to-use method for corticosteroid administration for scar treatment .

Biochemical Analysis

Biochemical Properties

Deprodone propionate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a glucocorticoid receptor agonist, binding to glucocorticoid receptors in the cytoplasm. Upon binding, the this compound-receptor complex translocates to the nucleus, where it influences the transcription of glucocorticoid-responsive genes. This interaction modulates the expression of proteins involved in inflammatory and immune responses .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, this compound suppresses the production of pro-inflammatory cytokines and inhibits the activation of immune cells, thereby reducing inflammation. It also affects fibroblasts by inhibiting collagen synthesis, which is beneficial in treating conditions like keloids and hypertrophic scars .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to glucocorticoid receptors, forming a complex that translocates to the nucleus. This complex then binds to glucocorticoid response elements (GREs) in the DNA, regulating the transcription of target genes. This compound also inhibits the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses. Additionally, it modulates the expression of genes involved in apoptosis, cell proliferation, and immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its efficacy can diminish due to degradation. Long-term studies have shown that this compound maintains its anti-inflammatory effects over extended periods, although repeated applications may lead to reduced efficacy due to receptor downregulation. In vitro and in vivo studies have demonstrated that this compound can have lasting effects on cellular function, including sustained suppression of inflammatory responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively reduces inflammation and immune responses without significant adverse effects. At high doses, this compound can cause toxic effects, including immunosuppression, adrenal suppression, and metabolic disturbances. Threshold effects have been observed, where increasing the dosage beyond a certain point does not proportionally increase the therapeutic benefits but rather exacerbates adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of inactive metabolites. These metabolites are then excreted via the kidneys. This compound can influence metabolic flux by altering the levels of various metabolites, including glucose and lipids. It also affects the activity of enzymes involved in gluconeogenesis and lipolysis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It binds to plasma proteins, such as albumin and corticosteroid-binding globulin, which facilitate its transport in the bloodstream. Once inside cells, this compound can diffuse across cell membranes and accumulate in specific tissues, particularly those with high glucocorticoid receptor expression. Its distribution is influenced by factors such as tissue perfusion and receptor density .

Subcellular Localization

This compound’s subcellular localization is primarily in the cytoplasm and nucleus. Upon entering the cell, it binds to glucocorticoid receptors in the cytoplasm, forming a complex that translocates to the nucleus. In the nucleus, this complex binds to DNA at glucocorticoid response elements, influencing gene transcription. The subcellular localization of this compound is crucial for its activity, as it allows the compound to directly modulate gene expression and cellular responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

Deprodone propionate is synthesized through the esterification of prednisolone at the 17-position with propionic acid. The process involves the following steps :

    Oxidation: Prednisolone is oxidized using chromium trioxide and manganese nitrate in acetic acid to form 21-deoxyprednisolone.

    Esterification: The oxidized product is then esterified with propionic anhydride in the presence of p-toluenesulfonic acid as a catalyst.

    Reduction: The final step involves the reduction of the esterified product using potassium borohydride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Deprodone propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different pharmacological properties .

Scientific Research Applications

Properties

IUPAC Name

[(8S,9S,10R,11S,13S,14S,17R)-17-acetyl-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O5/c1-5-20(28)29-24(14(2)25)11-9-18-17-7-6-15-12-16(26)8-10-22(15,3)21(17)19(27)13-23(18,24)4/h8,10,12,17-19,21,27H,5-7,9,11,13H2,1-4H3/t17-,18-,19-,21+,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSFVGQMPYTGJY-GNSLJVCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20424-00-4
Record name Deprodone propionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20424-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deprodone 17-propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020424004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11β,17-dihydroxypregna-1,4-diene-3,20-dione 17-propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.812
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEPRODONE PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S377ZHW5OE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deprodone propionate
Reactant of Route 2
Deprodone propionate
Reactant of Route 3
Deprodone propionate
Reactant of Route 4
Deprodone propionate
Reactant of Route 5
Deprodone propionate
Reactant of Route 6
Deprodone propionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.